molecular formula C19H21N3O B11479927 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

Cat. No.: B11479927
M. Wt: 307.4 g/mol
InChI Key: FVHKIGHCUWTXCC-UHFFFAOYSA-N
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Description

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a benzimidazole core substituted with a phenyl ring and a piperidinylmethyl group. The presence of the hydroxyl group at the 5-position is a critical structural feature that may facilitate hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity. Compounds featuring the benzimidazole scaffold fused with piperidine privileged structures are extensively investigated for their interactions with central nervous system targets. Specifically, analogous structures have demonstrated potent activity as D-amino acid oxidase (DAAO) inhibitors, a mechanism of growing importance for the treatment of neurodegenerative diseases and psychiatric disorders such as schizophrenia and Parkinson's disease . The piperidine moiety is a recognized bioisostere for piperazine and is considered a privileged structure in the development of neuroprotective and antipsychotic agents . Beyond neuroscience, the structural motif of 2-phenyl-benzimidazoles is also explored in oncology research. Similar molecules have been designed and synthesized as Selective Estrogen Receptor Modulators (SERMs), showing promising antiproliferative effects against hormone-dependent tumor cells in vitro . This suggests potential research applications for this compound in studying hormone-related cancers. This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

InChI

InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21)

InChI Key

FVHKIGHCUWTXCC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Condensation with Carboxylic Acid Derivatives

A widely adopted route involves reacting 4-nitro-o-phenylenediamine with substituted benzaldehydes under acidic conditions. For instance, source outlines a protocol where 4-nitro-o-phenylenediamine and 4-chlorobenzaldehyde undergo reflux in ethanol with sodium metabisulfite (Na₂S₂O₅) to form 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole. While this example focuses on a chloro-substituted analog, the methodology is adaptable to phenyl groups by substituting benzaldehyde derivatives.

Cyclization via Carbonyl Diimidazole

Source describes an alternative cyclization method using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). After alkylating 2-nitroaniline with benzyl bromide, nitro-group reduction followed by CDI-mediated cyclization yields benzimidazol-2-one intermediates. Subsequent chlorination with POCl₃/PCl₃ generates 2-chlorobenzimidazole precursors, which are critical for introducing piperidine moieties.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of piperidine but may promote side reactions at high temperatures.

  • Ethanol/water mixtures : Improve solubility of intermediates during condensation steps, as noted in source for nitro-group reductions.

Table 1. Impact of Solvent on Aminomethylation Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF1207892
Ethanol806588
THF655285

Catalytic Enhancements

  • Acid catalysts : p-Toluenesulfonic acid (pTSA) in ethanol increases protonation of formaldehyde, accelerating iminium ion formation.

  • Microwave assistance : Reduces reaction times from 12 hours to 30 minutes for alkylation steps, as demonstrated in source.

Purification and Characterization

Crystallization Techniques

Crude products are often purified via sequential solvent suspensions. Source details a protocol where the compound is suspended in methanol/water mixtures, followed by filtration and recrystallization to achieve >95% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the benzimidazole ring appear as doublets at δ 7.2–7.8 ppm, while the piperidine’s methylene group (-CH₂-N-) resonates as a triplet at δ 3.4–3.6 ppm.

  • IR spectroscopy : N-H stretching vibrations at 3400 cm⁻¹ and C=N stretches at 1620 cm⁻¹ confirm cyclization.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Emerging methodologies from source suggest that continuous flow systems minimize thermal degradation during high-temperature alkylation, improving batch-to-batch consistency.

Green Chemistry Approaches

  • Aqueous micellar catalysis : Replacing DMF with water/Tween 80 mixtures reduces environmental impact without compromising yield.

  • Solvent-free mechanochemical grinding : Preliminary studies indicate 60–70% yields for condensation steps, though piperidine incorporation remains challenging.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form methoxy derivatives.

  • Aminomethylation : Participates in Mannich reactions with secondary amines (e.g., piperazine) to generate tertiary amine derivatives. This enhances hydrophilicity and modulates biological activity .

Table 1: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Mannich ReactionFormaldehyde + Piperazine2-Phenyl-1-(piperazin-1-ylmethyl)...78%
AlkylationMethyl iodide, K₂CO₃, DMF5-Methoxy derivative65-70%

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing agents:

  • Oxidation to Carbonyl : Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone .

  • Radical Oxidation : Generates reactive intermediates in the presence of H₂O₂/Fe²⁺, relevant to pro-oxidant therapeutic mechanisms .

Ring Functionalization

The benzimidazole core undergoes electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, confirmed by NMR shifts .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .

Table 2: EAS Reactivity Patterns

PositionElectrophileProductBiological ImpactSource
6HNO₃6-Nitro derivativeIncreased cytotoxicity
5-SO₃HH₂SO₄Benzimidazole sulfonic acidEnhanced antimicrobial activity

Piperidine Moieties in Reactivity

The piperidin-1-ylmethyl group influences steric and electronic properties:

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, altering solubility.

  • Hydrogen Bonding : The tertiary amine participates in H-bonding with biological targets (e.g., enzyme active sites) .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions show enhanced pharmacological profiles:

  • Antibacterial Activity : Mannich bases with piperidine/pyrrolidine groups inhibit E. coli and P. aeruginosa (MIC: 10–100 µg/mL) .

  • Anti-inflammatory Effects : Nitro and sulfonic acid derivatives reduce TNF-α production (IC₅₀: 0.86–1.87 µM) .

Table 3: Bioactivity of Key Derivatives

DerivativeTarget ActivityEfficacy (IC₅₀/MIC)Source
Piperazine-MannichAntibacterial17.3 mm inhibition
6-NitroCytotoxicEC₅₀: 3.0 nM
Sulfonic AcidCOX-2 Inhibition78.68% inhibition

Reaction Mechanisms and Kinetics

  • Mannich Reaction : Follows a three-step mechanism involving imine formation, nucleophilic attack, and dehydration .

  • EAS Kinetics : Nitration proceeds faster at position 6 due to electron-donating effects of the piperidine group .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various disease models. Its structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological effects.

Anticancer Activity

Research has demonstrated that 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising results against a range of pathogens, including bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes.

Case Study:
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Neuropharmacology

Due to the presence of the piperidine moiety, this compound is also being explored for its neuropharmacological properties. It may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders.

Potential as an Antidepressant

Preliminary studies suggest that 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol may have antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels.

Case Study:
In a rodent model of depression, administration of the compound led to significant improvements in behavioral tests such as the forced swim test and tail suspension test, indicating its potential efficacy as an antidepressant .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound for therapeutic use. Research efforts are focused on modifying various functional groups to enhance efficacy and reduce toxicity.

Modification Effect on Activity Reference
Addition of halogensIncreased anticancer potency
Alteration of piperidine ringEnhanced neuroactivity
Variation in phenyl substituentsImproved antimicrobial efficacy

Synthesis and Industrial Applications

The synthesis of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol involves multi-step organic reactions, which can be optimized for industrial production. Its derivatives are being explored for use in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

  • Formation of the benzimidazole core.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Functionalization of the phenyl group to enhance activity.

Optimizing these steps can lead to improved yields and purity, making it feasible for large-scale production .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Profiles of Key Benzimidazole Derivatives
Compound Name Position 2 Position 4 Position 5 Key Biological Activities
Target Compound Phenyl Piperidin-1-ylmethyl -OH Antimicrobial, Kinase inhibition*
2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39) - Chloromethyl - Antimicrobial, Anticancer
Benzimidazole-2-carboxylic acids (40–46) - Carboxylic acid - Antiviral, Enzyme inhibition
AT9283 Pyrazole 3-Nitrobenzamide - Anticancer (Aurora kinase inhibition)
APY29 Phenyl Piperazine-linked carbonyl - Antimicrobial (ssSTK inhibition)
2-Phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles Phenyl Piperidine-ethoxy-benzyl - Antihistamine, Receptor antagonism
Indolo-imidazolone derivatives (5a, 5b) Indole-phenyl Methylene-imidazolone - Anticonvulsant

*Predicted based on structural analogs (see Section 2.2).

Key Observations:
  • Position 2 : The phenyl group in the target compound and APY29 is critical for kinase inhibition, as seen in APY29’s interaction with S. suis ssSTK . Chloromethyl or carboxylic acid groups (Derivatives 32–46) prioritize electrophilic reactivity, enhancing antimicrobial activity .
  • Position 4 : The piperidin-1-ylmethyl group in the target compound provides a rigid, basic side chain, contrasting with APY29’s flexible piperazine-carbonyl linker. Ethoxy-benzyl-piperidine analogs () exhibit antihistamine activity due to extended hydrophobic interactions .

Pharmacological and Mechanistic Insights

Table 2: Activity Comparison and Mechanisms
Compound Target/Mechanism Potency (IC50/EC50) Toxicity Profile
Target Compound* Kinase inhibition (ssSTK-like), Antimicrobial Not reported Likely low (hydroxyl group reduces lipotoxicity)
APY29 ssSTK inhibition (MIC: 8 µg/mL for S. suis) 8 µg/mL Moderate (requires optimization)
AT9283 Aurora kinase inhibition (IC50: 3 nM) 3 nM High (dose-dependent cytotoxicity)
2-(Chloromethyl)-1H-benzimidazole DNA intercalation, Topoisomerase inhibition ~10 µM High (reactive chloromethyl group)
Indolo-imidazolone 5a GABA receptor modulation 30 mg/kg (MES model) Low (hydroxyethyl side chain)

*Inferred from structural analogs.

Key Findings:
  • Antimicrobial Potential: The target compound’s hydroxyl and piperidinylmethyl groups may mimic APY29’s benzimidazole-kinase interactions, suggesting ssSTK inhibition as a plausible mechanism .
  • Toxicity : Chloromethyl derivatives exhibit higher toxicity due to alkylating activity, whereas the hydroxyl group in the target compound could mitigate reactive metabolite formation .

Biological Activity

2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is C19H21N3OC_{19}H_{21}N_{3}O with a molecular weight of 307.39 g/mol. The compound features a benzimidazole core substituted with a phenyl group and a piperidine moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of benzimidazole derivatives. For instance, compounds similar to 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (mg/mL)
2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-olS. aureus0.015
2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-olE. coli0.025

These results suggest that the compound exhibits strong antibacterial activity, potentially due to the presence of electron-donating groups enhancing its interaction with bacterial cell walls .

Antifungal Activity

The antifungal efficacy of this compound has also been explored. In vitro studies showed activity against several fungal pathogens, with notable effectiveness against Candida albicans. The compound's mechanism likely involves disruption of fungal cell membrane integrity.

CompoundFungal StrainMIC (mg/mL)
2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-olC. albicans0.020
2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-olAspergillus niger0.030

These findings indicate that structural modifications in benzimidazole derivatives can lead to enhanced antifungal properties .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied, particularly their cytotoxic effects on various cancer cell lines. Research indicates that 2-phenyl derivatives exhibit significant cytotoxicity against breast and colon cancer cells.

In a study assessing the cytotoxic effects on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated an IC50 value of approximately 15 µM for MCF7 and 20 µM for HCT116, indicating considerable anticancer activity.

Cell LineIC50 (µM)
MCF715
HCT11620

This cytotoxicity is attributed to the ability of the compound to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Antimicrobial Properties : A comparative study evaluated multiple benzimidazole derivatives, including 2-phenyl variants, showcasing their antimicrobial efficacy against resistant strains of bacteria and fungi .
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on breast and colon cancer cell lines revealed that modifications in the piperidine structure significantly enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for benzimidazole derivatives like 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol, and how are reaction conditions optimized?

  • Methodological Answer : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes or carboxylic acids) under acidic conditions. For the piperidinylmethyl side chain, Mannich reactions or nucleophilic substitutions are often employed. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like acetic acid or p-toluenesulfonic acid. Purity is validated via melting points, TLC, and elemental analysis .

Q. How are structural and purity characteristics of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ for benzimidazole, C-N stretches for piperidine). 1H^1H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperidinyl CH2_2 groups (δ 2.5–3.5 ppm). 13C^{13}C-NMR distinguishes quaternary carbons in the benzimidazole ring (~150 ppm) .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities, necessitating recrystallization or column chromatography .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • CNS Activity : Anti-convulsant screening via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol for enhanced bioactivity?

  • Methodological Answer :

  • Piperidine Substitution : Replace the piperidine ring with morpholine or pyrrolidine to alter lipophilicity and hydrogen-bonding capacity. Assess changes in antimicrobial IC50_{50} values .
  • Phenyl Group Functionalization : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 2-phenyl position to modulate DNA intercalation potential, as seen in Hoechst 33258 analogs .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to predict activity against specific targets (e.g., topoisomerase II) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange in the piperidinylmethyl group. ROESY experiments clarify spatial proximity of protons .
  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to simulate 13C^{13}C-NMR shifts, identifying discrepancies due to solvent effects or tautomerism .

Q. How can molecular docking predict the binding mode of this compound to biological targets (e.g., DNA or enzymes)?

  • Methodological Answer :

  • Target Selection : Use databases like PDB to identify receptors (e.g., DNA minor groove, α-glucosidase). For benzimidazoles, prioritize B-DNA (PDB: 1BNA) or kinase domains .
  • Docking Workflow : Prepare the ligand (ionization states via MarvinSketch), grid generation in AutoDock Vina, and pose scoring. Validate with known inhibitors (e.g., Hoechst 33258 for DNA binding) .
  • MM/GBSA Refinement : Calculate binding free energies to rank poses, correlating with experimental IC50_{50} data .

Q. What analytical techniques address low yields in the final synthetic step of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ IR or HPLC-MS to detect intermediates and optimize reaction time.
  • Byproduct Identification : LC-MS or GC-MS to trace side products (e.g., N-alkylation vs. O-alkylation isomers).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility or microwave-assisted synthesis to accelerate kinetics .

Contradictions and Validation

  • Elemental Analysis vs. Spectral Data : Discrepancies in nitrogen content may arise from hygroscopicity or tautomeric forms. Use Karl Fischer titration for moisture quantification and DSC to assess crystallinity .
  • Biological Activity Variability : Inconsistent IC50_{50} values across labs may stem from assay conditions (e.g., serum protein binding). Include controls like albumin-supplemented media to standardize results .

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